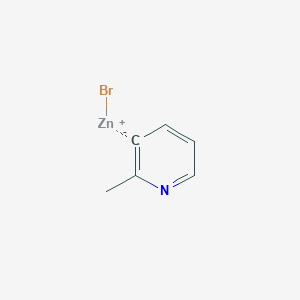

2-Methyl-3-pyridylZinc bromide

Description

Evolution of Organozinc Chemistry: From Stoichiometric Reagents to Catalytic Applications

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. digitellinc.com These early organozinc compounds, while groundbreaking, were highly reactive and often pyrophoric, limiting their widespread use. wikipedia.orguu.nl For many years, they were primarily used in stoichiometric amounts for reactions like the Reformatsky reaction, which converts α-haloesters and carbonyl compounds to β-hydroxyesters. digitellinc.com Another significant early application was the Simmons-Smith reaction for the cyclopropanation of alkenes. organicchemistrydata.org

A major turning point in organozinc chemistry was the development of "Rieke zinc," a highly reactive form of zinc metal. sigmaaldrich.com This innovation allowed for the direct preparation of organozinc reagents from a wider range of organic halides, including those with sensitive functional groups. sigmaaldrich.com This expanded the scope of organozinc chemistry considerably.

The advent of transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling, marked a paradigm shift. vapourtec.comresearchgate.net This palladium-catalyzed reaction demonstrated that organozinc reagents could be used in catalytic amounts to form C-C bonds with high functional group tolerance, a significant advantage over more reactive organometallics like Grignard and organolithium reagents. vapourtec.comslideshare.net This catalytic approach has become a cornerstone of modern organic synthesis, finding extensive use in the total synthesis of complex natural products and the development of novel pharmaceuticals. researchgate.net The use of organozinc reagents has also been adapted to continuous flow chemistry, offering improved safety, efficiency, and control over reaction parameters. vapourtec.comresearchgate.net

The Significance of Pyridyl-Based Organometallic Reagents in Heterocyclic Chemistry

Pyridyl-based organometallic reagents are of paramount importance in heterocyclic chemistry due to the prevalence of the pyridine (B92270) ring in pharmaceuticals, agrochemicals, and functional materials. nih.gov The synthesis of substituted pyridines often relies on the introduction of functional groups onto a pre-existing pyridine core, a task for which organometallic reagents are exceptionally well-suited. rsc.org

These reagents allow for the regioselective functionalization of the pyridine ring, a crucial aspect in controlling the properties and biological activity of the final molecule. rsc.org The ability to form carbon-carbon bonds by coupling pyridyl organometallics with various electrophiles opens up a vast chemical space for the creation of novel pyridine-containing compounds. nih.gov For instance, the synthesis of bipyridines, which are important ligands in coordination chemistry, heavily relies on these methods. nih.govorgsyn.org

Position of 2-Methyl-3-pyridylZinc Bromide within the Landscape of Functionalized Organozincs

Within the diverse family of functionalized organozinc reagents, this compound holds a significant position. Its utility stems from a combination of the inherent advantages of organozinc reagents and the specific electronic and steric properties imparted by the 2-methyl-3-pyridyl moiety.

The nitrogen atom in the pyridine ring exerts a strong influence on the reactivity of the organometallic species. youtube.com It is an electron-withdrawing group, which can affect the nucleophilicity of the organozinc reagent. Furthermore, the nitrogen atom can act as a coordinating site for the metal center or for catalysts, influencing the regioselectivity and efficiency of subsequent reactions. youtube.com This coordination can be particularly important in directing cross-coupling reactions to specific positions on the pyridine ring.

The choice of the metallic component in a pyridyl organometallic reagent is critical and significantly impacts its reactivity, stability, and functional group tolerance. This compound offers several advantages over its counterparts.

Organolithium and Grignard reagents are highly reactive, which can be a double-edged sword. wikipedia.orglibretexts.org While this high reactivity can lead to rapid reactions, it also results in lower functional group tolerance and a higher propensity for side reactions. slideshare.netnptel.ac.in For instance, they readily react with esters, ketones, and nitriles, limiting their use in the synthesis of highly functionalized molecules. sigmaaldrich.com In contrast, organozinc reagents are generally less reactive and more tolerant of such functional groups. slideshare.netrsc.org

Pyridylboronic acids and their derivatives, commonly used in Suzuki-Miyaura cross-coupling reactions, can be unstable and challenging to prepare, particularly for electron-deficient pyridines. nih.govresearchgate.net 2-Pyridylboron reagents, in particular, are known for their instability and poor reactivity. nih.gov While strategies like the use of pyridyl-BF3K salts have been developed to circumvent some of these issues, they often require careful optimization. nih.gov

The direct preparation of pyridylzinc reagents from the corresponding bromopyridines using activated zinc, such as Rieke zinc, offers a more straightforward and often more reliable route to these valuable synthetic intermediates. researchgate.net This directness, combined with their enhanced stability and functional group tolerance, positions pyridylzinc reagents like this compound as highly valuable and versatile tools in the synthetic chemist's arsenal.

| Reagent Type | Advantages | Disadvantages |

| Pyridylzinc Reagents | - High functional group tolerance. sigmaaldrich.comrsc.org - Good stability. sigmaaldrich.com - Can be prepared directly from halides. sigmaaldrich.comresearchgate.net | - Lower nucleophilicity than Grignards or organolithiums. libretexts.org |

| Pyridyl Grignard Reagents | - High reactivity. nptel.ac.in | - Low functional group tolerance. slideshare.net - Prone to side reactions. sciencemadness.org |

| Pyridyl Organolithium Reagents | - Very high reactivity. nptel.ac.in | - Very low functional group tolerance. uni-muenchen.de - Often require very low temperatures. uni-muenchen.de |

| Pyridylboronic Acids/Esters | - Generally good for Suzuki-Miyaura coupling. | - Can be unstable, especially electron-deficient ones. nih.gov - Preparation can be multi-step and challenging. researchgate.net |

Properties

Molecular Formula |

C6H6BrNZn |

|---|---|

Molecular Weight |

237.4 g/mol |

IUPAC Name |

bromozinc(1+);2-methyl-3H-pyridin-3-ide |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

SARUXDKPKZOJQS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=[C-]C=CC=N1.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Pyridylzinc Bromide

Direct Oxidative Insertion of Activated Zinc into 2-Bromo-3-methylpyridine (B184072)

The most direct and atom-economical method for synthesizing 2-methyl-3-pyridylzinc bromide is the oxidative insertion of zinc metal into the carbon-bromine bond of 2-bromo-3-methylpyridine. This reaction, while straightforward in concept, requires highly reactive zinc to proceed efficiently, especially with heteroaryl halides.

The general scheme for the direct insertion is as follows:

2-Bromo-3-methylpyridine + Zn (activated) → this compound

The formation of related pyridylzinc halides, such as 2-pyridylzinc bromide and 3-pyridylzinc bromide, has been successfully demonstrated using this direct approach with the corresponding bromopyridines researchgate.net. Similarly, 2-substituted-4-pyridylzinc bromides are readily prepared from 4-bromo-2-substituted pyridines and active zinc koreascience.kr. These examples establish a strong precedent for the feasibility of synthesizing this compound from its precursor, 2-bromo-3-methylpyridine sigmaaldrich.com.

Standard commercial zinc powder is often unreactive for the direct oxidative addition to many organic halides, including pyridyl bromides. Therefore, activation of the zinc is crucial. One of the most effective forms of activated zinc is Rieke® Zinc, which is produced by the in-situ reduction of a zinc salt, such as ZnCl₂, with a reducing agent like lithium naphthalenide. wikipedia.orgnih.govsigmaaldrich.com. This process generates highly porous, nano- or micro-structured zinc particles with a clean, oxide-free surface, exhibiting significantly enhanced reactivity sigmaaldrich.comsigmaaldrich.com.

Rieke Zinc has been shown to react directly with aryl bromides, even those containing sensitive functional groups, to form the corresponding organozinc reagents sigmaaldrich.com. The direct preparation of 2-pyridyl and 3-pyridylzinc bromides has been specifically accomplished using Rieke Zinc, highlighting its utility for this class of compounds researchgate.net.

The reactivity of Rieke Zinc can be further modulated by the specifics of its preparation. Studies have revealed that residual salts from the synthesis of the activated metal, which remain in the supernatant, can have a more significant impact on reactivity than the physical properties of the zinc particles themselves nih.govescholarship.org. For instance, lithium-reduced Rieke zinc often exhibits different reactivity compared to sodium-reduced Rieke zinc, a difference attributed to the LiCl or NaCl salts present in the reaction mixture nih.gov.

Beyond using pre-activated zinc like Rieke Zinc, activating agents are commonly added during the insertion reaction to improve kinetics and yields. Lithium chloride (LiCl) and trimethylsilyl (B98337) chloride (TMSCl) are two of the most effective and widely studied activators.

Lithium Chloride (LiCl): The presence of LiCl is known to dramatically facilitate the insertion of zinc into organic halides nih.govnih.gov. Its primary role is not to clean the zinc surface but to accelerate the solubilization of the organozinc halide intermediate (RZnX) that forms on the metal surface nih.gov. This is achieved through the formation of a more soluble "ate" complex, such as (THF)nLi[RZnX₂], which readily dissolves in the solvent, exposing a fresh metal surface for further reaction nih.gov. This solubilization prevents passivation of the zinc surface and shifts the equilibrium towards the desired product, resulting in faster reaction rates and higher yields. The formation of different organozinc species (monoorganozinc halide vs. diorganozinc) can also be influenced by the presence of effective lithium salts like LiCl nih.gov.

Trimethylsilyl Chloride (TMSCl): TMSCl is often used to activate commercial zinc dust. Its mechanism is multifaceted. It is understood to react with surface oxides (e.g., ZnO) to expose the fresh zinc metal(0) nih.gov. More recent studies using advanced microscopy techniques have revealed an additional, previously unknown role: TMSCl aids in the solubilization of the organozinc intermediate from the metal surface after oxidative addition has occurred researchgate.netnih.gov. This dual action of cleaning the surface and assisting in product desorption makes TMSCl a potent activating agent.

The table below summarizes the effects of these activating agents on the direct zinc insertion reaction.

| Activating Agent | Proposed Mechanism of Action | Impact on Kinetics | Impact on Yield |

| LiCl | Forms soluble RZnX·LiCl adducts or "ate" complexes, preventing surface passivation. nih.gov | Significantly accelerates the rate of formation of the soluble organozinc reagent. nih.gov | Generally increases the overall yield by promoting complete conversion. nih.gov |

| TMSCl | Removes passivating oxide layers from the zinc surface; aids in solubilization of surface-bound organozinc intermediates. nih.govresearchgate.netnih.gov | Increases reaction rate by providing a clean, active metal surface and facilitating product removal. | Improves yield by overcoming the initiation barrier and preventing surface poisoning. |

The choice of solvent is critical for the successful synthesis of organozinc reagents. The solvent must be aprotic and capable of solvating the organozinc species formed. Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for these reactions and is the solvent in which commercial solutions of this compound are typically sold sigmaaldrich.comsigmaaldrich.com.

Tetrahydrofuran (THF): THF is a polar aprotic ether that effectively solvates the organozinc halide. Its ability to coordinate to the zinc center helps to stabilize the reagent in solution. The use of THF is well-established for the formation of a wide range of organozinc reagents, including those derived from pyridyl halides researchgate.netsigmaaldrich.com.

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent that can also be used in organometallic reactions. Compared to THF, DMSO is more polar and has a higher boiling point researchgate.netrsc.org. While less common as the primary solvent for organozinc formation, its high polarity could potentially enhance the solubilization of the organozinc halide and any activating salts like LiCl. However, DMSO can also act as a reactant or an oxidant under certain conditions, which could lead to side reactions rsc.orgnih.gov. The choice between THF and DMSO would depend on balancing the need for solubility with the potential for undesired reactivity.

The following table compares the relevant properties of THF and DMSO for this application.

| Solvent | Polarity (Dielectric Constant) | Boiling Point | Key Characteristics for Organozinc Synthesis |

| THF | 7.5 | 66 °C | Standard, well-tolerated solvent; good at solvating organozinc reagents and "ate" complexes; relatively low boiling point allows for easy removal. sigmaaldrich.comsigmaaldrich.com |

| DMSO | 47 | 189 °C | Highly polar, may enhance solubility of ionic species; high boiling point can be a disadvantage; potential for side reactions as an oxidant or reactant. researchgate.netrsc.orgnih.gov |

The direct formation of organozinc reagents from zinc metal and an organic halide is a heterogeneous process that occurs at the solid-liquid interface. Mechanistic studies have elucidated a two-step sequence:

Oxidative Addition: The first step is the oxidative addition of the organic halide (R-X) to the metallic zinc surface. This involves the breaking of the carbon-halogen bond and the formation of a new carbon-zinc bond, resulting in an organozinc intermediate that remains adsorbed on the metal surface (R-Zn-X_surface) nih.gov. This is a surface-mediated process.

Solubilization: The second step is the desorption or solubilization of this surface-bound intermediate into the solution to form the final, soluble organozinc reagent (RZnX_solution) nih.gov. This step is often the rate-limiting factor, as the surface can become passivated if the intermediates are not removed effectively.

Moving the synthesis of organozinc reagents from the laboratory bench to a larger, preparative scale introduces challenges related to heat management, mass transfer, and safety, given the often exothermic nature of the reaction and the sensitivity of the products. Modern approaches have focused on continuous flow chemistry to address these issues.

Continuous flow reactors, where a solution of the organic halide is passed through a packed bed of activated zinc, offer significant advantages for scalability researchgate.net. This methodology allows for:

Excellent Heat Control: The high surface-area-to-volume ratio in flow reactors enables efficient dissipation of the heat generated during the exothermic insertion reaction.

Improved Safety: The amount of reactive organozinc reagent present in the reactor at any given time is very small, minimizing the risks associated with handling large quantities of these sensitive compounds.

High Reproducibility and Yield: Flow systems allow for precise control over reaction parameters such as residence time, temperature, and concentration, leading to consistent product quality and high yields, often in the range of 80-100%. researchgate.net

Telescoping Reactions: The stream of freshly prepared organozinc reagent can be directly fed into a subsequent reactor for an immediate follow-up reaction (e.g., a Negishi coupling), avoiding the need for isolation and storage. researchgate.net

Pilot-scale setups capable of producing several liters of organozinc solution per hour have been developed, demonstrating the industrial viability of this approach for the preparative synthesis of these valuable reagents .

Optimization of Zinc Activation Procedures (e.g., Rieke Zinc)

Transmetalation Strategies

An alternative route to this compound is through transmetalation. This method involves the reaction of a more reactive organometallic species with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). sigmaaldrich.comncl.res.in The general form of the reaction is:

M₁–R + M₂–X → M₁–X + M₂–R where M₁ is typically Li or MgX, and M₂ is ZnX

For the target compound, the synthesis would involve first preparing an organolithium or Grignard reagent from 2-bromo-3-methylpyridine.

Formation of Organolithium/Grignard:

2-Bromo-3-methylpyridine + n-BuLi → 3-Methyl-2-pyridyllithium + n-BuBr

or 2-Bromo-3-methylpyridine + Mg → 2-Bromo-3-methyl-magnesium halide

Transmetalation with Zinc Halide:

3-Methyl-2-pyridyllithium + ZnBr₂ → this compound + LiBr

This approach was historically necessary before the development of highly active zinc, as the direct insertion into many organic halides was not feasible sigmaaldrich.com. While effective, the transmetalation strategy has the drawback of requiring pre-formation of highly reactive and often thermally unstable organolithium or Grignard reagents. Furthermore, this method is often less tolerant of sensitive functional groups on the organic halide compared to the direct insertion method using Rieke Zinc sigmaaldrich.com. The transmetalation step is a fundamental part of the catalytic cycle in many cross-coupling reactions, such as the Negishi coupling, where the organozinc reagent transfers its organic group to the palladium catalyst wikipedia.orgnih.gov.

From 2-Methyl-3-lithiopyridine Precursors

A prevalent and effective route to this compound involves the use of a 2-Methyl-3-lithiopyridine intermediate. This method capitalizes on the high reactivity of the organolithium compound to facilitate the transfer of the organic moiety to a zinc center.

The standard procedure for generating the 2-Methyl-3-lithiopyridine precursor involves a halogen-lithium exchange reaction. Typically, 3-bromo-2-methylpyridine (B185296) is treated with a strong organolithium base, such as n-butyllithium, in an anhydrous ethereal solvent like tetrahydrofuran (THF). This reaction is conducted at cryogenic temperatures, commonly -78 °C, to mitigate potential side reactions and ensure the stability of the highly reactive pyridyllithium intermediate. Upon formation, the 2-Methyl-3-lithiopyridine solution is then quenched with a solution of anhydrous zinc bromide (ZnBr₂). This transmetalation step is generally rapid and proceeds in high yield, affording the desired this compound. The stringent low-temperature conditions are critical to prevent decomposition or undesired rearrangements of the lithiated pyridine (B92270) species.

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyridine chemistry, a directing group (DG) on the ring can guide a strong base to deprotonate the adjacent ortho-position selectively. For the synthesis of the requisite 2-Methyl-3-lithiopyridine, a directing group at the 2-position, such as the methyl group itself, can influence the site of lithiation. However, the acidity of the methyl protons can compete with the deprotonation of the pyridine ring. More effective directing groups are often employed to ensure high regioselectivity. Once the lithiated intermediate is formed at the 3-position via DoM, the subsequent transmetalation with zinc bromide is carried out as previously described to yield this compound.

From Grignard Reagents

An alternative and often milder pathway to this compound proceeds through a Grignard reagent intermediate. The required Grignard reagent, 2-Methyl-3-pyridylmagnesium bromide, is prepared by the reaction of 3-bromo-2-methylpyridine with elemental magnesium in a suitable ethereal solvent. The resulting organomagnesium compound is then treated with zinc bromide. This transmetalation reaction is driven by the relative electronegativities of magnesium and zinc, favoring the formation of the more stable organozinc compound. The Grignard route can be advantageous due to its compatibility with a wider range of functional groups and generally less stringent reaction conditions compared to the organolithium method.

Chemo- and Regioselectivity in the Formation of this compound

The control of chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the formation of the desired isomer and to avoid unwanted side reactions.

Regioselectivity: The primary consideration for regioselectivity is the precise placement of the zinc bromide moiety at the 3-position of the 2-methylpyridine (B31789) ring.

When utilizing 3-bromo-2-methylpyridine as the starting material, the regioselectivity of the metalation is inherently controlled. Both the halogen-lithium exchange and the formation of the Grignard reagent occur at the carbon atom to which the bromine is attached, thus ensuring the exclusive formation of the 3-pyridyl organometallic precursor.

In DoM approaches, the choice and position of the directing group are crucial determinants of the site of lithiation. The directing group must effectively steer the deprotonation to the C-3 position over other potentially acidic sites, such as the methyl group or other positions on the pyridine ring.

Chemoselectivity: Chemoselectivity relates to the ability to perform the desired transformation without affecting other functional groups that may be present in the molecule.

The Grignard-based synthesis is often preferred when the substrate bears sensitive functional groups (e.g., esters, nitriles) due to the lower reactivity of Grignard reagents compared to their organolithium counterparts.

When employing the organolithium route, the low reaction temperatures are essential not only for the stability of the intermediate but also for enhancing chemoselectivity by minimizing the potential for the highly nucleophilic organolithium to react with other electrophilic sites in the molecule. The subsequent transmetalation with zinc bromide is a highly chemoselective process, as the zinc salt readily reacts with the pre-formed carbon-lithium bond.

A judicious selection of the synthetic methodology and strict control over reaction parameters are therefore indispensable for the high-yielding and selective synthesis of this compound.

Reactivity Profiles and Transformative Applications in Catalytic Organic Synthesis

Cross-Coupling Reactions Employing 2-Methyl-3-pyridylzinc bromide

The Negishi cross-coupling reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.netwikipedia.org this compound has emerged as a valuable nucleophilic partner in these transformations, facilitating the introduction of the 2-methyl-3-pyridyl moiety onto various scaffolds.

Palladium-Catalyzed Negishi Cross-Coupling Reactions

Palladium catalysts are frequently the catalysts of choice for Negishi couplings due to their high efficiency and broad functional group tolerance. wikipedia.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active catalyst. youtube.com

This compound readily participates in palladium-catalyzed Negishi cross-coupling reactions with a wide array of aryl and heteroaryl halides. researchgate.net This includes the coupling with bromides, iodides, and, notably, the more challenging and cost-effective chlorides. The ability to utilize aryl chlorides is particularly significant due to their widespread availability. uwindsor.ca The reactivity of the halide partner generally follows the trend I > Br > Cl, consistent with the relative strengths of the carbon-halogen bonds. uwindsor.caorgsyn.org

The successful coupling of 2-pyridylzinc reagents with various aryl halides has been demonstrated to produce 2-arylpyridines and 2,2'-bipyridines under mild conditions. researchgate.net These protocols have been adapted from those initially developed for carbocyclic substrates. researchgate.net

| Catalyst | Ligand | Aryl Halide | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | 2-Bromopyridine | 2,2'-Bipyridine | High | researchgate.net |

| Pd₂(dba)₃ / X-Phos | X-Phos | Aryl Chlorides | 2-Arylpyridines | High | researchgate.net |

| Pd(OAc)₂ / (o-tolyl)₃P | (o-tolyl)₃P | Aryl Bromides | 2-Arylpyridines | Good | researchgate.net |

The choice of ligand coordinated to the palladium center is critical for the success of the Negishi coupling, profoundly influencing reaction rates, yields, and the suppression of side reactions. organic-chemistry.orgnih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines like CPhos, have proven to be highly effective in promoting the coupling of challenging substrates, including sterically hindered and electron-deficient aryl halides. nih.govorganic-chemistry.orgnih.gov

For instance, the use of P(t-Bu)₃ has been shown to facilitate the coupling of deactivated aryl chlorides with arylzinc reagents. nih.gov Similarly, the CPhos ligand enables the efficient coupling of secondary alkylzinc halides with a broad range of aryl bromides and activated chlorides by promoting the desired reductive elimination over competing β-hydride elimination. nih.govorganic-chemistry.org The development of ligands like BrettPhos and RuPhos has further expanded the scope of palladium-catalyzed C-N cross-coupling reactions, which share mechanistic similarities with C-C couplings. rsc.org While specific data for this compound with a wide range of N-heterocyclic carbene (NHC) ligands is not extensively detailed in the provided context, NHCs are a recognized class of ligands in palladium catalysis.

The use of additives can also significantly impact the reaction outcome. For example, TMEDA (tetramethylethylenediamine) has been shown to improve the stereochemical integrity and yields in Negishi couplings of alkenyl halides by stabilizing intermediates and minimizing side reactions. organic-chemistry.orgnih.gov

A key advantage of the Negishi coupling is its remarkable tolerance for a wide variety of functional groups. nih.govorgsyn.org This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. The coupling of 2-pyridylzinc reagents, including by extension this compound, is compatible with functional groups such as esters, ketones, nitriles, and even free N-H groups in substrates like unprotected indoles. organic-chemistry.orgorganic-chemistry.org

The reaction is effective for a broad spectrum of both electron-rich and electron-deficient aryl and heteroaryl halides. organic-chemistry.orgacs.org This wide substrate scope makes the Negishi coupling a versatile tool for the late-stage functionalization of complex molecules in drug discovery and materials science. nih.gov The development of solid, moderately air-stable 2-pyridylzinc reagents has further enhanced the operational simplicity and functional group tolerance of these reactions. organic-chemistry.org

While the provided information does not specifically detail stereoselective Negishi couplings involving the achiral this compound, the broader field of Negishi coupling has seen significant advancements in stereoselective transformations. nih.gov These methods often employ chiral ligands to induce enantioselectivity in the coupling of prochiral substrates or in reactions of racemic starting materials. For instance, highly diastereoselective Csp³-Negishi cross-couplings of various cycloalkylzinc reagents with aryl halides have been reported, yielding the thermodynamically most stable stereoisomer. acs.org

The stereochemical outcome of Negishi couplings, particularly with alkenyl halides, is highly dependent on the ligand used. organic-chemistry.orgnih.gov While traditional catalysts often maintain the stereochemistry of the starting olefin, certain ligand and catalyst combinations can lead to isomerization. nih.gov This highlights the importance of careful catalyst selection to control the stereochemical outcome of the reaction.

In addition to organic halides, the Negishi coupling can also be effectively carried out with organic pseudohalides, such as triflates (OTf) and other sulfonates. wikipedia.org Triflates are excellent leaving groups and are often more reactive than the corresponding bromides or even iodides, allowing for milder reaction conditions. The coupling of pyridylzinc reagents with pyridyl triflates has been shown to proceed in nearly quantitative yields. orgsyn.org

The palladium-catalyzed cross-coupling of organozinc reagents has been successfully applied to aryl and vinyl triflates. rsc.org This extends the versatility of the Negishi reaction, providing an alternative to aryl halides and enabling the use of a wider range of commercially available or readily accessible starting materials. The coupling of tricyclopropylbismuth (B1255716) with aryl triflates, a related cross-coupling reaction, also demonstrates the utility of pseudohalides in such transformations. organic-chemistry.org

Tandem and Cascade Negishi Processes

The Negishi reaction, a palladium- or nickel-catalyzed cross-coupling between an organozinc compound and an organic halide, is a powerful tool for carbon-carbon bond formation due to its high functional group tolerance and stereospecificity wikipedia.orgyoutube.com. The integration of Negishi couplings into tandem or cascade sequences—where multiple bond-forming events occur in a single operation without isolation of intermediates—represents a highly efficient strategy for molecular construction.

While specific examples detailing tandem Negishi processes explicitly featuring this compound are not extensively documented, the known reactivity of heteroaryl zinc reagents provides a strong basis for their incorporation into such sequences rsc.org. For instance, a one-pot process could involve the in situ formation of this compound followed by a Negishi cross-coupling with a polyhalogenated substrate. Subsequent intramolecular or intermolecular coupling events can then be triggered, leading to the rapid assembly of complex heterocyclic systems. The development of highly active catalysts, such as Pd-PEPPSI-IPent, has been shown to be effective for the coupling of various aryl and heteroaryl halides with secondary alkylzinc reagents, minimizing side reactions and enabling complex couplings rsc.org. Such catalyst systems are crucial for the successful design of tandem processes involving reagents like this compound.

A hypothetical tandem sequence could involve the initial Negishi coupling of this compound with a vinyl halide, followed by a Heck reaction or another C-H activation step within the same catalytic cycle. The success of such processes hinges on the careful selection of catalysts, ligands, and reaction conditions to orchestrate the desired sequence of reactivity. The ability to perform one-pot Negishi couplings with in situ generated organozinc reagents further enhances the feasibility of these complex transformations, streamlining the synthesis and reducing waste nih.gov.

Copper-Mediated/Catalyzed Reactions

Copper catalysts provide a cost-effective and highly effective platform for a range of cross-coupling reactions, including acylations of organometallic reagents.

The synthesis of ketones via the acylation of organometallic reagents is a cornerstone of organic chemistry. Copper-catalyzed acylations of organozinc reagents offer a reliable method for this transformation. Research has shown that organozinc reagents can be coupled with acyl chlorides or carboxylic acids (activated in situ as acyloxyphosphonium ions) in the presence of a copper catalyst to afford ketones in good yields chemrxiv.orgchemrxiv.org. This protocol is notable for its mild reaction conditions and high functional group tolerance. The use of this compound in this reaction would provide a direct route to 3-acyl-2-methylpyridine derivatives, which are valuable intermediates in medicinal chemistry.

Interestingly, for certain substrates like di- and trifluoroacetic acid, these acylation reactions can proceed under copper-free (transition-metal-free) conditions, highlighting the intrinsic reactivity of the activated carboxylic acid and the organozinc reagent chemrxiv.orgchemrxiv.org. While a general transition-metal-free acylation protocol for heteroaryl zinc reagents like this compound is still an area for development, the precedent set by fluorinated systems is promising. Other transition-metal-free methods, such as the base-promoted acylation of 2-vinyl pyridines, demonstrate that C-C bond formation with pyridine (B92270) derivatives can be achieved without transition metals, suggesting that similar pathways may be accessible for pyridylzinc reagents under specific conditions rsc.org.

The table below outlines representative conditions for related acylation reactions.

| Catalyst/Promoter | Acyl Source | Organometallic Reagent | Product | Reference |

| Copper(I) Catalyst | Acyl Chloride (via dithiocarbamate) | Organozinc Reagent | Ketone | nih.gov |

| Copper(I) Catalyst | Carboxylic Acid (via phosphonium (B103445) ion) | Organozinc Reagent | Ketone | chemrxiv.orgchemrxiv.org |

| None (for specific substrates) | Difluoroacetic Acid (via phosphonium ion) | Organozinc Reagent | Difluoroketone | chemrxiv.orgchemrxiv.org |

| Cobalt(II) Chloride | Acyl Chloride | Arylzinc Bromide | Aromatic Ketone | psu.edu |

| Base (e.g., DBU) | Carboxylic Acid | 2-Vinyl Pyridine | α,β-Acylphosphinoyl Compound | rsc.org |

Conjugate Additions to Unsaturated Systems

The compound this compound can participate in conjugate addition reactions, also known as Michael additions, to α,β-unsaturated carbonyl compounds. This type of reaction is a powerful tool for carbon-carbon bond formation. In a conjugate addition, the nucleophilic 2-methyl-3-pyridyl group adds to the β-carbon of the unsaturated system, leading to a 1,4-addition product. wikipedia.orglibretexts.org The driving force for this regioselectivity is the electronic nature of the α,β-unsaturated carbonyl system, where the β-carbon is rendered electrophilic through resonance.

The general mechanism involves the attack of the organozinc reagent on the β-carbon of the unsaturated ketone or aldehyde. This creates an enolate intermediate, which is then protonated upon workup to yield the final β-substituted carbonyl compound. wikipedia.org While organozinc reagents can be used for conjugate additions, often in the presence of a copper catalyst to form a more reactive organocuprate species, they provide a valuable alternative to other organometallic reagents. wikipedia.orglibretexts.org

The table below illustrates the expected products from the conjugate addition of this compound to various α,β-unsaturated carbonyl compounds.

| α,β-Unsaturated Carbonyl Compound | Expected Conjugate Addition Product |

|---|---|

| Methyl vinyl ketone | 4-(2-Methyl-3-pyridyl)butan-2-one |

| Cyclohexenone | 3-(2-Methyl-3-pyridyl)cyclohexanone |

| Acrolein | 3-(2-Methyl-3-pyridyl)propanal |

Formation of Poly(3-Alkylthiophenes)

While direct research on the use of this compound for the synthesis of poly(3-alkylthiophenes) (P3ATs) is not extensively documented in the provided search results, the principles of synthesizing these conductive polymers often involve cross-coupling reactions where organometallic reagents are key. The formation of P3ATs typically proceeds through the polymerization of 2,5-dihalo-3-alkylthiophene monomers.

One common method for this polymerization is the Grignard Metathesis (GRIM) polymerization, which involves the in-situ formation of a Grignard reagent from the dihalothiophene monomer, followed by a nickel-catalyzed cross-coupling reaction. Conceptually, an organozinc reagent like this compound could potentially be used in related cross-coupling polymerization methods.

A recent study has shown a synthetic strategy to produce P3ATs with controlled molar mass and regioregularity using a Pd(RuPhos)-catalyzed chain-growth polymerization. rsc.org This method allows for the incorporation of predictable amounts of regio-irregularities (head-to-head and tail-to-tail couplings) alongside the desired head-to-tail linkages. rsc.org This control over the polymer structure is crucial as it influences the material's electronic and self-assembling properties. rsc.org

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to traditional palladium- or nickel-catalyzed methods. These reactions can effectively couple organozinc reagents with various organic electrophiles. The use of iron catalysts is advantageous due to iron's abundance, low cost, and low toxicity. princeton.edu

In the context of this compound, iron-catalyzed cross-coupling would enable the formation of a carbon-carbon bond between the 2-methyl-3-pyridyl moiety and an organic halide or another electrophile. The general catalytic cycle is thought to involve various oxidation states of iron, potentially including Fe(II) and Fe(0) or even more complex multi-iron clusters. princeton.edunih.gov Additives such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) are often employed to enhance the reactivity and selectivity of these reactions. princeton.edu

Recent advancements have demonstrated the utility of iron catalysis in coupling aryl chlorides with unactivated alkyl chlorides, a challenging transformation. nih.gov This highlights the expanding scope of iron-catalyzed cross-coupling reactions. A protocol using an iron/B2pin2 catalytic system has been developed for this purpose, achieving good yields for a range of substrates. nih.gov

The table below provides examples of potential products from the iron-catalyzed cross-coupling of this compound with different electrophiles.

| Electrophile | Potential Iron-Catalyzed Cross-Coupling Product |

|---|---|

| Iodobenzene | 2-Methyl-3-phenylpyridine |

| Benzyl bromide | 3-Benzyl-2-methylpyridine |

| 1-Chlorobutane | 3-Butyl-2-methylpyridine |

Addition Reactions of this compound

Addition to Carbonyl Compounds (e.g., Aldehydes, Ketones)

The addition of organozinc reagents, such as this compound, to carbonyl compounds is a fundamental transformation in organic synthesis for the creation of new carbon-carbon bonds and the formation of alcohols. masterorganicchemistry.com The nucleophilic 2-methyl-3-pyridyl group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comkhanacademy.org This addition reaction leads to the formation of a tetrahedral intermediate, an alkoxide, which is subsequently protonated during aqueous workup to yield the corresponding secondary or tertiary alcohol. khanacademy.org

The reactivity of the carbonyl compound is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. masterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), to prevent the premature quenching of the organozinc reagent.

Below is a table illustrating the products formed from the reaction of this compound with various aldehydes and ketones.

| Carbonyl Compound | Product of Addition |

|---|---|

| Formaldehyde | (2-Methyl-3-pyridyl)methanol |

| Acetaldehyde | 1-(2-Methyl-3-pyridyl)ethanol |

| Acetone | 2-(2-Methyl-3-pyridyl)propan-2-ol |

| Benzaldehyde | Phenyl(2-methyl-3-pyridyl)methanol |

Carbozincation of Alkynes and Alkenes

Carbozincation, the addition of an organozinc reagent across a carbon-carbon multiple bond, is a direct method for the synthesis of more complex organozinc species. researchgate.net However, simple, unactivated alkenes and alkynes are generally unreactive towards organozinc reagents like this compound under normal conditions. researchgate.net

To facilitate carbozincation, the use of a catalyst is often necessary. For instance, the addition of dialkylzincs to substituted phenylacetylenes can be achieved with catalytic amounts of Ni(acac)2, leading to stereodefined tetrasubstituted olefins after quenching with an electrophile. researchgate.net The reaction proceeds via a syn-carbozincation, where the organozinc reagent adds to the same face of the alkyne.

While specific examples involving this compound in carbozincation reactions were not found in the search results, the general principle suggests that with an appropriate catalyst, it could add to activated alkynes or alkenes. The resulting vinyl or alkylzinc species could then be trapped with various electrophiles, providing a pathway to highly functionalized molecules.

Other Selective Transformations (e.g., Transmetalation to other metals for specific reactions)

Transmetalation is a process where the organic group from an organometallic compound is transferred to a different metal center. This compound can undergo transmetalation to other metals, such as copper or palladium, to generate more reactive or selective organometallic reagents for specific applications.

For instance, transmetalation to copper(I) salts would form a pyridyl-containing organocuprate reagent. Organocuprates are particularly effective for conjugate addition reactions to α,β-unsaturated carbonyl compounds, often providing higher yields and cleaner reactions than the corresponding organozinc or Grignard reagents. libretexts.orglibretexts.org

Similarly, in the context of cross-coupling reactions like the Suzuki or Stille couplings, the organozinc reagent can transmetalate to a palladium catalyst. This step is a key part of the catalytic cycle, where the organic group is transferred to the palladium center before reductive elimination to form the final product. While the Negishi coupling directly utilizes organozinc reagents, transmetalation is a fundamental step in many other cross-coupling paradigms.

The ability to undergo transmetalation significantly enhances the synthetic utility of this compound, allowing it to be used in a wider array of chemical transformations by accessing the unique reactivity profiles of other transition metals.

Mechanistic Investigations and Reaction Pathway Elucidation

Spectroscopic Probes for Reaction Intermediates and Aggregation States

Spectroscopic techniques are crucial for understanding the nature of organozinc species in solution, which can exist as monomers, dimers, or higher-order aggregates, and are often in equilibrium (the Schlenk equilibrium). These methods provide insight into the structure, bonding, and dynamics of reaction intermediates.

In-situ NMR Spectroscopy for Species Identification and Kinetic Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the various organozinc species present in a reaction mixture and for monitoring their concentrations over time to determine reaction kinetics. For organozinc halides, ¹H and ¹³C NMR are routinely used to characterize the organic framework.

Mass Spectrometry (e.g., ESI-MS) for Solution-Phase Complex Speciation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of solution-phase ions into the gas phase for detection. It is particularly useful for identifying charged species and higher-order aggregates that may be present in low concentrations in solutions of organozinc reagents. However, no ESI-MS studies specifically characterizing the solution-phase speciation of 2-Methyl-3-pyridylzinc bromide have been found.

Time-Resolved Spectroscopy for Elucidating Fast Reaction Steps

Time-resolved spectroscopic techniques, such as stopped-flow UV-Vis or rapid-injection NMR, can be employed to study the kinetics of fast reaction steps that occur on the millisecond to second timescale. These methods could, in principle, be used to observe the formation and consumption of transient intermediates in reactions involving this compound. To date, no such studies have been published.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies by providing detailed insights into the structures, energies, and reaction pathways of organometallic compounds. DFT calculations could be used to:

Predict the geometries and relative stabilities of different aggregates of this compound.

Model the influence of solvent molecules and salt additives on the structure and speciation.

Calculate the energy profiles of reaction pathways, including transition states, to elucidate reaction mechanisms.

Despite the potential of these methods, no computational studies focusing specifically on the mechanistic aspects of this compound have been reported in the scientific literature.

Modeling of Oxidative Addition and Transmetalation Steps

The Negishi cross-coupling reaction, a cornerstone of carbon-carbon bond formation, typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.comyoutube.com While direct computational studies specifically on this compound are not extensively documented in the reviewed literature, the fundamental steps can be understood by analogy to related organozinc and cross-coupling systems.

Oxidative Addition: This initial step involves the insertion of a low-valent transition metal catalyst, commonly palladium(0) or nickel(0), into the carbon-halogen bond of an organic halide. numberanalytics.com For instance, in a typical reaction, the Pd(0) complex would react with an aryl bromide (Ar-Br) to form a Pd(II)-aryl intermediate. The rate and success of this step are influenced by the nature of the halide, the aryl group, and the ligands on the palladium center. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for modeling this process. numberanalytics.comresearchgate.net DFT calculations can elucidate the electronic structure of the reactants and the transition state, providing insights into the reaction energetics. numberanalytics.comsemanticscholar.org For example, studies on other systems have shown that electron-withdrawing groups on the aryl halide can facilitate oxidative addition. wikipedia.org

Transmetalation: Following oxidative addition, the organozinc reagent, this compound, transfers its organic group (the 2-methyl-3-pyridyl moiety) to the palladium(II) center, displacing the halide. This step is driven by the formation of a more stable zinc halide salt. uni-muenchen.de The presence of empty p-orbitals on the zinc atom facilitates its interaction with the d-orbitals of the transition metal, enabling the transfer of the pyridyl group. uni-muenchen.de The exact mechanism of transmetalation can be complex and may involve monomeric or aggregated forms of the organozinc reagent.

Computational modeling of similar systems suggests that the transmetalation step can proceed through various transition states, depending on the solvent and the specific ligands involved. researchgate.net These models help in understanding the coordination environment of both the zinc and palladium centers throughout the process.

Prediction of Reaction Barriers and Transition State Geometries

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the energy barriers associated with each step of the catalytic cycle and for visualizing the three-dimensional structures of the transition states. numberanalytics.comuu.nl While specific data for this compound is not available, general principles from related systems can be applied.

For the oxidative addition step, computational studies on various aryl halides have shown that the energy barrier is dependent on the C-X bond strength (I > Br > Cl) and the electronic properties of the aryl group. researchgate.net The geometry of the transition state typically involves the approach of the metal to the carbon-halogen bond. nih.govrsc.org

The transmetalation step also has an associated energy barrier that can be influenced by the nature of the organozinc reagent and the ligands on the palladium center. researchgate.net Computational models can predict whether the transmetalation proceeds through an open or a closed transition state.

A hypothetical reaction energy profile for a Negishi coupling involving this compound is depicted below, illustrating the relative energies of intermediates and transition states.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0)L2 + Ar-X + 2-Me-3-Py-ZnBr | 0 |

| TS (Ox. Add.) | [L2Pd(Ar)(X)]‡ | Variable |

| Intermediate 1 | L2Pd(II)(Ar)(X) | Negative |

| TS (Trans.) | [L2Pd(Ar)(2-Me-3-Py)...X...ZnBr]‡ | Variable |

| Intermediate 2 | L2Pd(II)(Ar)(2-Me-3-Py) | Negative |

| TS (Red. Elim.) | [L2Pd(Ar-2-Me-3-Py)]‡ | Variable |

| Products | Pd(0)L2 + Ar-(2-Me-3-Py) + ZnBrX | Exergonic |

| Note: This is a generalized and hypothetical data table. The actual values would require specific computational studies. |

Influence of Ligands and Solvation on Reaction Pathways

Ligands: Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov The steric and electronic properties of these ligands can influence both the oxidative addition and reductive elimination steps. For example, bulky, electron-rich phosphine ligands can promote the oxidative addition and the final reductive elimination step, thereby increasing the catalytic turnover frequency. nih.gov Computational studies can help in the rational design of ligands by predicting their binding energies to the metal center and their effect on the reaction barriers. numberanalytics.com

Solvation: The solvent can influence the reaction pathway by stabilizing intermediates and transition states. Polar aprotic solvents like THF, in which this compound is often supplied, can coordinate to the zinc center, affecting its reactivity. sigmaaldrich.com Computational models can incorporate solvent effects, either implicitly (as a dielectric continuum) or explicitly (by including individual solvent molecules in the calculation), to provide a more accurate picture of the reaction in solution. researchgate.net

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding the mechanism of a reaction by determining the reaction order with respect to each reactant and catalyst. This information helps to identify the rate-determining step of the catalytic cycle. For a typical Negishi cross-coupling reaction, the rate law can be complex and may depend on the specific reaction conditions.

Rate = k[Pd catalyst]^a [Aryl halide]^b [Organozinc reagent]^c

The exponents a, b, and c represent the order of the reaction with respect to each component and are determined experimentally. For example, if the oxidative addition is the rate-determining step, the reaction would likely be first order in both the palladium catalyst and the aryl halide (a=1, b=1) and zero order in the organozinc reagent (c=0) at high concentrations of the organozinc. Conversely, if transmetalation is rate-limiting, the reaction order with respect to the organozinc reagent would be non-zero.

Stereochemical Studies and Chirality Transfer Mechanisms

Stereochemical studies are crucial when dealing with chiral substrates or catalysts, as they provide insight into the mechanism of bond formation. In the context of this compound, which is achiral, these studies would be relevant if it were reacting with a chiral electrophile or in the presence of a chiral catalyst to induce asymmetry in the product.

In such cases, the stereochemical outcome of the reaction (retention, inversion, or racemization of configuration) can reveal details about the geometry of the key intermediates and transition states. For example, a reaction that proceeds with retention of stereochemistry at a chiral carbon center would suggest a mechanism where the configuration is preserved throughout the oxidative addition and reductive elimination steps.

Radical Pathway Investigations (e.g., EPR Spectroscopy, Radical Trapping)

While many cross-coupling reactions are believed to proceed through two-electron pathways (oxidative addition/reductive elimination), the involvement of radical intermediates, formed via single-electron transfer (SET) processes, has also been proposed and observed in certain systems. ntu.edu.sgthieme-connect.de

The formation of radical species can be investigated using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which detects species with unpaired electrons. wikipedia.orgnih.gov Another common method is the use of radical trapping agents, which are molecules that react rapidly with radicals to form stable, characterizable adducts. thieme-connect.de

In the context of reactions involving pyridylzinc reagents, radical pathways could potentially be initiated by the transfer of an electron from a low-valent metal catalyst to the aryl halide. While no specific EPR studies on this compound were found, the potential for radical involvement, especially with certain catalysts or under specific conditions, cannot be entirely ruled out. ntu.edu.sgresearchgate.net

Role of Aggregation of this compound in Reactivity

Organozinc reagents, including this compound, are known to exist in solution not as simple monomers but as various aggregated species. uni-muenchen.deresearchgate.net The state of aggregation can be influenced by the solvent, the concentration, and the presence of additives like lithium halides. uni-muenchen.deresearchgate.net These aggregates can exhibit different reactivity compared to the monomeric form.

The Schlenk equilibrium describes the equilibrium between the organozinc halide (RZnX) and its corresponding diorganozinc (R2Zn) and zinc dihalide (ZnX2) species:

2 RZnX ⇌ R2Zn + ZnX2

The position of this equilibrium can significantly impact the transmetalation step. It is believed that the more nucleophilic diorganozinc species may be the active reagent in some cross-coupling reactions. The presence of salts like LiCl can break up aggregates and form more reactive "ate" complexes (e.g., RZnX2Li), which can accelerate the transmetalation process. uni-muenchen.de Understanding the aggregation state of this compound under specific reaction conditions is therefore crucial for controlling its reactivity. researchgate.net

Coordination Chemistry of 2 Methyl 3 Pyridylzinc Bromide Analogues

Formation of Complexes with Transition Metal Catalysts (e.g., Pd, Ni, Cu)

Organozinc reagents, including pyridylzinc halides, are fundamental partners in Negishi cross-coupling reactions, which are typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The formation of complexes between the organozinc species and the transition metal catalyst is a pivotal step in the catalytic cycle. These interactions facilitate the crucial transmetalation step, where the organic group is transferred from zinc to the transition metal center. nih.gov

The Lewis acidic nature of diorganozinc (R₂Zn) and organozinc halide (RZnX) compounds allows them to act as ligands, forming dative bonds with Lewis basic nickel and palladium catalyst centers. rsc.org This can lead to the formation of bimetallic M–Zn adducts. rsc.org The reaction of 2-halogen-substituted pyridines with zinc(II) dihalides also readily forms heteroleptic molecular complexes of the type [(2-XPy)₂ZnY₂]. nih.gov While copper catalysts are also used in some organozinc reactions, palladium and nickel are more common for the cross-coupling of pyridylzinc reagents. wikipedia.orgorganic-chemistry.org For instance, the Negishi coupling provides a general and mild method for creating biaryls and other coupled products with high chemo- and regioselectivity. organic-chemistry.orgnih.gov

Ligand Exchange Processes and Active Species Generation

The generally accepted mechanism for palladium-catalyzed Negishi coupling involves a catalytic cycle starting with the active Pd(0) species. wikipedia.org This species undergoes oxidative addition with an organic halide (Ar-X) to form a Pd(II) intermediate. The subsequent and often rate-limiting step is transmetalation, a key ligand exchange process. wikipedia.orgacs.org

During transmetalation, the organozinc reagent, such as 2-methyl-3-pyridylzinc bromide, exchanges its organic group with the halide on the palladium(II) complex. wikipedia.org This generates a new diorganopalladium(II) intermediate and a zinc halide salt. wikipedia.org Studies have shown that this process can be complex, with the potential for both primary (halide for carbon) and secondary (carbon for carbon) transmetalations. acs.org The nature of the organozinc reagent can influence the stereochemistry of the resulting palladium intermediate. researchgate.net

Finally, reductive elimination from the diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org The accumulation of the zinc halide by-product can sometimes inhibit the reaction by forming off-cycle intermetallic species with the catalyst, effectively removing key intermediates from the main catalytic pathway. rsc.org

Spectroscopic Signatures of Zinc-Catalyst Interactions in Solution

The intricate interactions between pyridylzinc reagents and transition metal catalysts in solution can be elucidated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, the kinetics and intermediates of palladium-catalyzed Negishi reactions have been successfully analyzed by ¹H, ¹⁹F, and ³¹P NMR spectroscopy. acs.orguni-muenchen.de These studies can monitor the disappearance of starting materials and the formation of intermediates and products over time, providing valuable kinetic and mechanistic insights. uni-muenchen.de Changes in the chemical shifts of protons and carbons near the coordination sites in NMR spectra can confirm the complexation between the ligand, zinc, and the transition metal catalyst. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is another crucial technique for identifying short-lived or low-concentration intermediates in the catalytic cycle. uni-muenchen.de It can detect the formation of ternary complexes, such as [LZn(substrate)]⁺, and provide stoichiometric information about the catalyst speciation in solution. uni-muenchen.deacs.org Other techniques like X-ray Absorption Near Edge Structure (XANES), UV-visible spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can also provide information on the electronic structure and coordination environment of the zinc species involved in the catalytic process. mdpi.comdicp.ac.cn

| Spectroscopic Technique | Information Gained | Reference |

| NMR Spectroscopy | Kinetic data, structural information on intermediates, monitoring of ligand exchange. | uni-muenchen.de, acs.org |

| ESI-Mass Spectrometry | Identification of transient intermediates, catalyst speciation, stoichiometric information. | uni-muenchen.de, acs.org |

| X-ray Absorption Spectroscopy | Electronic structure and coordination environment of zinc species. | mdpi.com |

| UV-Visible Spectroscopy | Information on electronic transitions and complex formation. | dicp.ac.cn |

| FTIR Spectroscopy | Changes in vibrational modes upon coordination. | dicp.ac.cn |

Influence of Pyridyl Nitrogen Coordination on Zinc Reactivity

The presence of the nitrogen atom in the pyridine (B92270) ring of this compound introduces an additional coordination site that significantly influences the reagent's reactivity. This feature can be problematic, leading to what is sometimes termed "The 2-Pyridyl Problem" in cross-coupling reactions, where the nucleophile's reactivity is altered. nih.gov

The pyridyl nitrogen is a Lewis basic site that can coordinate intramolecularly to the Lewis acidic zinc center. This internal coordination can affect the nucleophilicity of the organozinc reagent, potentially slowing down the desired transmetalation step with the catalyst. researchgate.net Furthermore, the pyridyl nitrogen can compete with the desired ligand on the transition metal catalyst for coordination, leading to complex equilibria in solution and potentially inhibiting the catalytic cycle. researchgate.net However, this coordination can also be leveraged. For example, functionalization of ligands with pyridyl groups can lead to the formation of specific supramolecular structures and aggregates. researchgate.net The electron-donating properties of the pyridyl nitrogen are also a key factor; modifying the electronics, for instance through N-oxidation, can enhance the donor affinity compared to the neutral pyridine nitrogen, thereby altering reactivity. nih.gov

Structural Studies of Model Complexes (e.g., X-ray Diffraction of Isolable Precursors/Intermediates, if relevant to mechanistic understanding)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of coordination complexes, providing invaluable insights into bonding, geometry, and intermolecular interactions. nih.gov Structural studies of stable precursors or isolable intermediates involving pyridylzinc compounds can help to understand the mechanistic pathways of catalytic reactions. researchgate.net

For example, XRD studies have been performed on a series of heteroleptic zinc(II) complexes with 2-halogen-substituted pyridines, with the general formula [(2-XPy)₂ZnY₂]. nih.gov These studies revealed that the majority of these complexes are isostructural, crystallizing in a triclinic system, and that halogen bonding plays a significant role in their crystal packing. nih.gov Similarly, the crystal structures of other heteroleptic Zn(II) complexes with different pyridine-based ligands have been determined, showing distorted tetrahedral or hexa-coordinated zinc centers depending on the ligands involved. mdpi.com The ability to isolate and structurally characterize such complexes, even those that may be unstable under atmospheric conditions, provides concrete evidence for the types of species that can form during a reaction. researchgate.net

| Complex Formula | Crystal System | Key Structural Feature | Reference |

| [(2-XPy)₂ZnY₂] (X=Cl, Br, I; Y=Cl, Br) | Triclinic | Isostructural complexes with significant halogen bonding. | nih.gov |

| [Zn(EtNic)₂Cl₂] | - | Distorted tetrahedral coordination geometry. | mdpi.com |

| [Zn(DiEtNA)(H₂O)₄(SO₄)]·H₂O | Orthorhombic | Hexa-coordinated Zn(II) center. | mdpi.com |

Heterobimetallic Complex Formation

The interaction between a pyridylzinc reagent and a transition metal catalyst inherently involves the formation of heterobimetallic species in solution. rsc.org Computational and experimental studies have confirmed the possibility of forming Pd-Zn and Ni-Zn heterobimetallic complexes during Negishi cross-coupling reactions. rsc.org In these complexes, the organozinc compound can act as a ligand, forming a dative bond to the palladium or nickel center. rsc.org

These heterobimetallic intermediates are central to the transmetalation step of the catalytic cycle. However, the formation of certain heterobimetallic species can also represent an off-cycle or inhibitory pathway. For example, the reaction between the ZnX₂ by-product and the active M(0)L₂ catalyst can form stable bimetallic adducts that sequester the catalyst and slow down or terminate the reaction. rsc.org The study of well-defined heterobimetallic complexes, even those not directly involved in catalysis, can provide fundamental understanding of the electronic and structural interplay between different metal centers, which is relevant to designing more efficient catalytic systems. rsc.orgrsc.org

Emerging Research Avenues and Future Prospects

Development of Sustainable and Green Synthetic Protocols

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For organometallic reagents like 2-Methyl-3-pyridylzinc bromide, this involves advancements in continuous flow technologies and catalyst management.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to telescope reaction sequences. The generation and in-situ use of organozinc reagents, which can be unstable and challenging to handle in batch, is a prime area for flow chemistry applications. nih.govresearchgate.netwikipedia.orgresearchgate.net

Researchers have developed versatile flow synthesis methods for the in-situ formation of a wide range of organozinc reagents from corresponding organic halides. nih.govresearchgate.net These methods often involve passing the halide through a packed bed of activated zinc or magnesium, with subsequent transmetalation if magnesium is used. nih.gov The generated organozinc reagent can then be directly introduced into a second flow reactor for a subsequent cross-coupling reaction, such as the Negishi coupling. nih.govchim.it This "on-demand" generation avoids the need to isolate and store sensitive organometallic intermediates. nih.gov

A typical flow setup for the generation and Negishi coupling of an organozinc reagent is depicted below:

| Component | Description |

| Pump A | Delivers a solution of the organic halide (e.g., 2-bromo-3-methylpyridine) and additives like LiCl in a solvent like THF. |

| Packed-Bed Reactor | A column packed with activated zinc or magnesium turnings where the organozinc reagent is formed. |

| Pump B | Delivers a solution of the coupling partner (e.g., an aryl halide) and a palladium catalyst. |

| T-Mixer | Combines the streams from the packed-bed reactor and Pump B. |

| Heated Coil Reactor | Provides the necessary residence time and temperature for the Negishi coupling to occur. |

| Back-Pressure Regulator | Maintains the system pressure to prevent solvent boiling and ensure smooth flow. |

This approach has been successfully applied to a variety of organozinc reagents, including those derived from aryl, and primary, secondary, and tertiary alkyl halides, showcasing the broad applicability of flow chemistry in this area. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are fundamental for the application of this compound. A significant drawback of these reactions is the cost and potential toxicity of the palladium catalyst. Therefore, developing effective methods for catalyst recycling and recovery is a key aspect of creating sustainable synthetic protocols.

One major strategy is the immobilization of the palladium catalyst on a solid support. uni-muenchen.deorganic-chemistry.org This allows for the catalyst to be easily separated from the reaction mixture by filtration and potentially reused in subsequent reactions. Various materials have been explored as supports, including:

Polymers: Polystyrene-based resins are common supports for palladium complexes. organic-chemistry.org

Silica: Silica gel can be functionalized to anchor palladium catalysts.

Microporous Organic Polymers (MOPs): These materials offer high surface area and thermal stability, making them effective catalyst supports. uni-muenchen.de

These heterogeneous catalysts have been shown to be active in both batch and continuous flow reactions. organic-chemistry.org For instance, a silica-supported Pd-PEPPSI-IPr complex has been effectively used as a heterogeneous catalyst in Negishi reactions, including in long-term continuous flow experiments with good catalyst activity over extended periods. organic-chemistry.org

Another approach to catalyst recycling involves the use of specialized solvent systems or ligands that facilitate the separation of the catalyst from the product. For example, using water-soluble ligands can allow for the catalyst to be recovered from an aqueous phase after the reaction.

Applications in the Synthesis of Complex Molecular Architectures

This compound serves as a valuable building block for the construction of more complex molecules, finding applications in the synthesis of natural products and as a precursor for advanced materials.

The Negishi coupling is a powerful tool in the total synthesis of natural products due to its mild reaction conditions and high functional group tolerance. wikipedia.org Organozinc reagents are often preferred over other organometallics like Grignard or organolithium reagents for their balance of reactivity and selectivity. While the 2-pyridyl motif is present in numerous natural products, specific documented examples of the use of this compound as a key building block in a completed total synthesis are not readily found in the surveyed literature. However, the general utility of pyridylzinc reagents in natural product synthesis is well-established, suggesting the potential of this compound in this area. For instance, the Negishi coupling was famously used in the total synthesis of the marine alkaloid Pumiliotoxin B. researchgate.net

The 2-methyl-3-pyridyl unit is a component of various ligands and can be incorporated into conjugated polymers to tune their electronic and photophysical properties. This compound is a key reagent for introducing this moiety through Negishi cross-coupling reactions.

Bipyridines are fundamental ligands in coordination chemistry and can be synthesized using Negishi coupling. researchgate.net For example, the coupling of a pyridylzinc reagent with a halopyridine is a common strategy. researchgate.net The resulting bipyridines can be used to create metal-organic frameworks (MOFs) and other functional materials.

| Polymer Type | Potential Role of 2-Methyl-3-pyridyl Unit |

| Poly(p-phenylene)s | Introduction of a kink in the polymer chain, disrupting planarity and affecting solubility and solid-state packing. |

| Pyridine-containing conjugated polymers | Acts as a pH-sensitive unit, altering the polymer's fluorescence or electronic properties upon protonation. |

| Bipyridine-based polymers | Forms metal-coordination sites within the polymer, leading to self-assembly or catalytic materials. |

Engineering of Tunable Reactivity through Substituent Effects and Ligand Design

The reactivity of this compound in Negishi cross-coupling reactions can be finely tuned by modifying the substituents on the coupling partners and by the careful selection of ligands for the palladium catalyst.

The electronic nature of the substituents on both the organozinc reagent and the organic halide coupling partner can significantly influence the rate and efficiency of the reaction. For instance, electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. uni-muenchen.de Conversely, electron-donating groups can slow this step down. The methyl group on the this compound itself has an electron-donating effect which can influence its reactivity.

The choice of ligand on the palladium catalyst is crucial for a successful Negishi coupling. nih.govresearchgate.net Different ligands can affect the catalyst's stability, activity, and selectivity. The ligand's steric and electronic properties play a key role in modulating the rates of the individual steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For instance, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), have been shown to be highly effective in promoting Negishi couplings, particularly with challenging substrates like heteroaryl chlorides. researchgate.netresearchgate.net The use of N-heterocyclic carbene (NHC) ligands has also proven to be beneficial in many cases. The table below summarizes the general effects of different ligand types on Negishi couplings.

| Ligand Type | General Characteristics | Impact on Negishi Coupling |

| Triphenylphosphine (PPh₃) | Readily available and commonly used. | Often effective for simple substrates but can be less efficient for more challenging couplings. wikipedia.org |

| Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Sterically demanding and strong electron donors. | Generally enhance the rate of reductive elimination and are effective for hindered and heteroaromatic substrates. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors and sterically tunable. | Can form very stable and active palladium complexes, often showing high turnover numbers. |

| Bidentate phosphines (e.g., dppe, BINAP) | Chelate to the metal center. | Can influence the geometry and stability of the catalytic intermediates. wikipedia.org |

By systematically varying substituents and ligands, the reactivity of this compound can be optimized for specific synthetic applications, allowing for the efficient construction of a wide range of complex molecules.

Integration into Automated Synthesis Platforms for High-Throughput Experimentation

The integration of reactive organometallic reagents like this compound into automated synthesis platforms represents a significant leap forward in the efficiency and scope of chemical discovery. These platforms, which combine robotics, software, and specialized hardware, enable the rapid and systematic execution of hundreds or even thousands of reactions, a process known as high-throughput experimentation (HTE). This capability is particularly valuable for accelerating the discovery of new pharmaceuticals, agrochemicals, and materials by allowing for the swift exploration of vast chemical spaces.

The use of automated systems for conducting chemical reactions, such as those involving organozinc compounds, offers several advantages over traditional manual methods. These include increased precision and reproducibility, enhanced safety by minimizing direct handling of hazardous materials, and the ability to operate continuously, thereby significantly reducing the time required for research and development. nih.gov

For a reagent like this compound, which is typically prepared at the point of use due to its sensitivity to air and moisture, automated platforms can be particularly advantageous. nih.gov These systems can be designed to handle the in-situ generation of the organozinc reagent followed by its immediate use in a subsequent coupling reaction, all within a closed and inert environment. This not only improves the reliability of the process but also expands the range of reaction conditions that can be explored.

High-throughput screening has become an indispensable tool in modern chemistry, moving beyond its traditional role in biological assays to encompass the optimization of chemical reactions. nih.govnih.govunchainedlabs.com In the context of cross-coupling reactions, such as the Negishi coupling where this compound would be employed, HTE allows for the rapid screening of various catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for a desired transformation. unchainedlabs.comorganic-chemistry.orgwikipedia.org

The data generated from these high-throughput experiments can be vast and complex. Therefore, the integration with advanced data analysis and machine learning algorithms is becoming increasingly common. These computational tools can help to identify trends and predict the outcomes of future reactions, further accelerating the optimization process.

Recent advancements have seen the development of specialized equipment and techniques tailored for HTE in synthetic chemistry. sigmaaldrich.com This includes microscale reaction vessels, robotic liquid handlers capable of dispensing precise amounts of reagents, and analytical techniques integrated directly into the workflow for real-time monitoring of reaction progress. For instance, the development of catalyst-coated glass beads allows for the accurate dispensing of sub-milligram quantities of solid catalysts, a critical factor in the miniaturization and automation of reaction screening. sigmaaldrich.com

The table below illustrates a hypothetical high-throughput screening experiment for the Negishi cross-coupling of this compound with a model aryl bromide. The data showcases how different combinations of palladium catalysts and ligands can be rapidly evaluated to determine their effect on the reaction yield.

Table 1: High-Throughput Screening of Catalysts and Ligands for the Negishi Coupling of this compound

| Experiment | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd2(dba)3 (2%) | P(t-Bu)3 | THF | 60 | 85 |

| 2 | Pd(OAc)2 (2%) | XPhos | Dioxane | 80 | 92 |

| 3 | PdCl2(dppf) (2%) | - | DMF | 100 | 78 |

| 4 | Pd(PPh3)4 (2%) | - | Toluene | 80 | 65 |

| 5 | Pd2(dba)3 (2%) | SPhos | THF | 60 | 88 |

| 6 | Pd(OAc)2 (2%) | RuPhos | Dioxane | 80 | 95 |